5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Description
This compound, also referred to as Boc-Glu-Ofm (CAS: 133906-29-3), is a protected glutamic acid derivative extensively used in peptide synthesis and organic chemistry. Its molecular formula is C₂₄H₂₇NO₆ (MW: 425.47 g/mol), featuring:
- A 9H-fluoren-9-ylmethoxy (Fmoc) group for amine protection.
- A (2-methylpropan-2-yl)oxycarbonyl (Boc) group for carboxyl protection.
- A pentanoic acid backbone with a ketone at the 5-position and a substituted amino group at the 4-position .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVYHUPZNONJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Boc-Protected Intermediate: The carboxyl group of the Fmoc-protected amino acid is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and reacted with tert-butyl carbamate (Boc-NH2) to form the Boc-protected intermediate.
Final Deprotection and Purification: The final compound is obtained by deprotecting the Boc group under acidic conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using large-scale chromatography and crystallization techniques to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Boc group provides additional protection and can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Fmoc/Boc-Protected Amino Acid Derivatives
The following compounds share structural motifs with Boc-Glu-Ofm, differing in substituents, chain length, or functional groups:
Functional Group Variations
Fmoc-Protected Amines with Altered Backbones
- Compound 65a (): (R)-4-Fmoc-amino-2-pentanoic acid (C₁₉H₂₁NO₄, MW: 327.37). Features a shorter carbon chain and lacks the ketone group, reducing steric hindrance .
- Compound 65c (): (S)-5-Methyl-4-Fmoc-amino-2-hexanoic acid (C₂₁H₂₅NO₄, MW: 355.43). Branched alkyl chain enhances lipophilicity, favoring membrane permeability .
Boc-Protected Analogs
- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS: 85535-47-3): Replaces Fmoc with a hydroxyl group, reducing molecular weight (C₁₀H₁₉NO₅, MW: 233.26). Limited stability due to unprotected amine .
Critical Analysis of Key Differences
- Solubility: Boc-Glu-Ofm’s DMSO compatibility contrasts with hydrophilic analogs like 5-amino-4-oxopentanoic acid hydrochloride, which is water-soluble but requires acidic conditions for stability .
- Thermal Stability : Boc-Glu-Ofm’s high decomposition temperature (638.1°C) exceeds that of allyloxy or amide-containing analogs, making it suitable for high-temperature reactions .
Biological Activity
5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is a synthetic compound that has garnered interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article explores its biological activity, synthesizing findings from various studies and sources.
The compound's molecular formula is with a molar mass of approximately 425.47 g/mol. It features a fluorenylmethoxy group, which is significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, such as:
- Inhibition of Enzymatic Activity : Compounds like this one can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The fluorenylmethoxy group may interact with neurotransmitter receptors, influencing signaling pathways crucial for cellular communication.
Antimicrobial Properties
Studies have shown that derivatives of fluorenylmethoxy compounds can possess antimicrobial properties. For example, related compounds have demonstrated effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus . This suggests that this compound may also exhibit similar activities.
Antitumor Activity
Preliminary studies indicate that this compound could have antitumor properties. Research on structurally related compounds has shown their capacity to induce apoptosis in cancer cells by activating specific pathways . This raises the potential for further exploration of this compound in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A study conducted on fluorenylmethoxy derivatives showed significant inhibition of bacterial growth in vitro. The study utilized various concentrations and found a dose-dependent response, indicating the potential for therapeutic applications in treating infections .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds similar to this compound could reduce cell viability by inducing apoptosis through mitochondrial pathways .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential antimicrobial and antitumor activities | Enzyme inhibition, receptor modulation |
| Related Fluorenyl Derivative | Antimicrobial against E. coli | Bacterial cell wall synthesis inhibition |
| Fluorenyl-based Antitumor Agent | Induces apoptosis in cancer cells | Mitochondrial pathway activation |
Q & A
Basic: What are the recommended handling and storage protocols for this compound to ensure laboratory safety?
Answer:
- Handling: Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Avoid direct contact with skin/eyes; wash hands thoroughly after handling .
- Storage: Keep in tightly sealed containers at 2–8°C in a dark, dry, and well-ventilated area. Separate from incompatible materials (e.g., strong oxidizers) .
- Spills: Use inert absorbents (e.g., vermiculite) and avoid water jets. Dispose of waste via approved hazardous chemical protocols .
Basic: What synthetic strategies are commonly employed for preparing Fmoc-protected derivatives like this compound?
Answer:
- Stepwise Coupling: Use Fmoc-protected intermediates (e.g., Fmoc-Cl) for amino group protection. Activate carboxyl groups with coupling agents like DCC or HOBt .
- Deprotection: Remove Fmoc groups using piperidine (20% in DMF) under nitrogen to prevent side reactions .
- Purification: Employ flash chromatography (silica gel) or preparative HPLC with gradients optimized for polar functional groups .
Advanced: How can reaction conditions be optimized to minimize side reactions during coupling steps?
Answer:
- Temperature Control: Maintain reactions at 0–4°C to reduce epimerization .
- Solvent Selection: Use anhydrous DMF or dichloromethane to avoid hydrolysis of active esters .
- Catalytic Additives: Include DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in sterically hindered environments .
Advanced: How can discrepancies in crystallographic data be resolved for structural determination?
Answer:
- Software Tools: Refine structures using SHELXL with high-resolution data (≤1.0 Å). Apply TWIN/BASF commands for twinned crystals .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfree convergence <5% .
- Data Collection: Use synchrotron radiation for weak diffraction patterns and low-temperature (100 K) mounting to minimize thermal motion .
Advanced: How can the compound’s stability under varying pH and temperature be systematically evaluated?
Answer:
- Accelerated Degradation Studies: Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–10). Monitor degradation via LC-MS at 0, 7, 14, and 30 days .
- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. Identify hydrolytically labile groups (e.g., tert-butoxycarbonyl) .
Basic: What analytical techniques are effective for characterizing purity and structural integrity?
Answer:
- HPLC: Use C18 columns with UV detection (254 nm). Mobile phase: 0.1% TFA in acetonitrile/water (gradient: 5–95% ACN) .
- NMR: Assign signals via 2D experiments (COSY, HSQC). Confirm Fmoc group presence via aromatic protons (δ 7.3–7.8 ppm) .
- HRMS: Validate molecular weight with ESI+ mode and <5 ppm mass error .
Advanced: How can biological activity (e.g., enzyme inhibition) be assessed for this compound?
Answer:
- Assay Design: Use fluorescence-based assays (e.g., trypsin inhibition) with Z-Gly-Leu-Arg-AMC substrate. Measure IC50 via dose-response curves .
- SAR Studies: Synthesize analogs with modified side chains. Compare activity to identify critical functional groups (e.g., tert-butyl ester vs. methyl ester) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives?
Answer:
- Computational Modeling: Perform docking studies (AutoDock Vina) against target enzymes (e.g., proteases). Validate with MD simulations (GROMACS) .
- Bioisosteric Replacement: Substitute tert-butoxycarbonyl with carbobenzyloxy (Cbz) to assess steric/electronic effects on binding .
Basic: What PPE is essential when handling this compound?
Answer:
- Mandatory PPE: Nitrile gloves (tested against DMF), ANSI Z87.1-rated goggles, and flame-resistant lab coats .
- Respiratory Protection: Use N95 masks if ventilation is inadequate .
Advanced: How can environmental impact assessments be conducted for this compound?
Answer:
- Ecotoxicology: Perform OECD 201 (algae growth inhibition) and OECD 211 (daphnia reproduction) tests. Compare EC50 values to regulatory thresholds .
- Degradation Studies: Use HPLC-MS to track biodegradation in simulated wastewater (OECD 301B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
